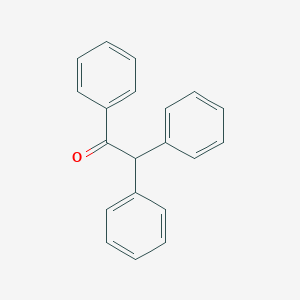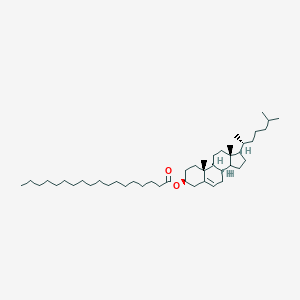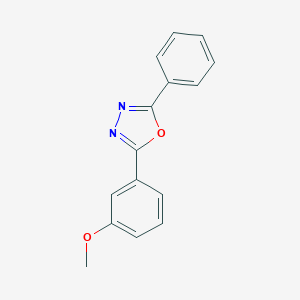
2-(3-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields including medicine, agriculture, and material science. This compound has a unique structure that makes it an interesting target for synthesis and investigation.
作用机制
The exact mechanism of action of 2-(3-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole is still not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways.
生化和生理效应
Studies have shown that 2-(3-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole exhibits anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and the activation of the NF-κB signaling pathway. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
实验室实验的优点和局限性
One advantage of using 2-(3-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole in lab experiments is its relatively simple synthesis method. It is also a relatively stable compound that can be stored for long periods of time.
One limitation of using this compound is its potential toxicity. Studies have shown that high doses of this compound can cause liver and kidney damage in animals.
未来方向
There are many potential future directions for research on 2-(3-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole. Some possible areas of investigation include:
1. Further studies on the mechanism of action of this compound in order to better understand its effects on various biological processes.
2. Investigation of the potential use of this compound in photodynamic therapy for the treatment of cancer.
3. Development of more efficient synthesis methods for this compound in order to increase its availability for research and potential applications.
4. Investigation of the potential use of this compound as a fluorescent probe for imaging applications.
5. Further studies on the potential toxicity of this compound in order to better understand its safety profile for use in various applications.
合成方法
The synthesis of 2-(3-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole is usually carried out through a reaction between hydrazine hydrate and 3-methoxybenzohydrazide, followed by a condensation reaction with benzoyl chloride. The resulting product is then subjected to cyclization with phosphorus oxychloride to obtain the final product.
科学研究应用
2-(3-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole has been studied extensively for its potential applications in various fields of scientific research. In medicine, this compound has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. It has also been investigated for its potential use as a photosensitizer in photodynamic therapy.
In agriculture, 2-(3-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole has been studied for its ability to inhibit the growth of various plant pathogens and pests. It has also been investigated for its potential use as a herbicide and fungicide.
In material science, this compound has been studied for its potential use as a fluorescent probe and as a component in organic light-emitting diodes.
属性
CAS 编号 |
1874-41-5 |
|---|---|
产品名称 |
2-(3-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole |
分子式 |
C15H12N2O2 |
分子量 |
252.27 g/mol |
IUPAC 名称 |
2-(3-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H12N2O2/c1-18-13-9-5-8-12(10-13)15-17-16-14(19-15)11-6-3-2-4-7-11/h2-10H,1H3 |
InChI 键 |
OJJKBDBWNZRBFI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)C3=CC=CC=C3 |
规范 SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)C3=CC=CC=C3 |
其他 CAS 编号 |
1874-41-5 |
同义词 |
2-(3-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



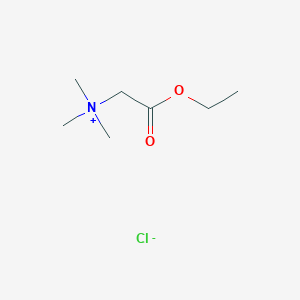

![1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine](/img/structure/B167282.png)
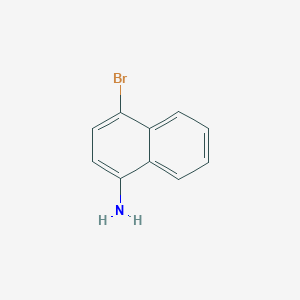
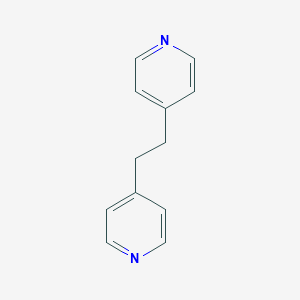
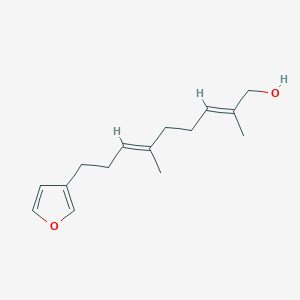
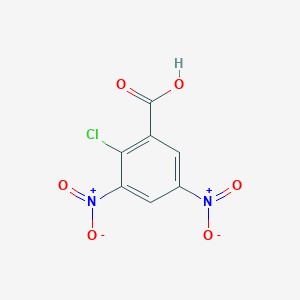
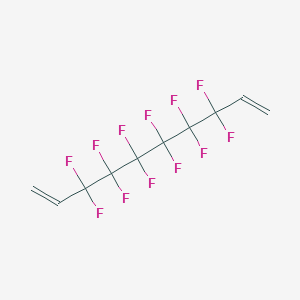
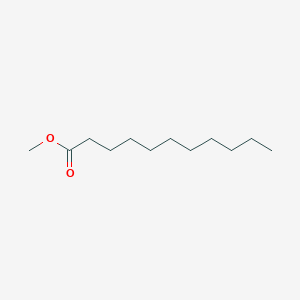
![[2,2'-Bipyridine]-4-carbonitrile](/img/structure/B167299.png)
![1,2-Bis[(propan-2-yl)oxy]benzene](/img/structure/B167301.png)

